Threonylserine zwitterion

Catalog No.
S8383825
CAS No.
M.F
C7H14N2O5
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Threonylserine zwitterion

Product Name

Threonylserine zwitterion

IUPAC Name

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-3-hydroxypropanoate

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1

InChI Key

GXDLGHLJTHMDII-WISUUJSJSA-N

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)[O-])[NH3+])O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+])O

Thr-Ser zwitterion is a dipeptide zwitterion resulting from transfer of a proton from the carboxy to the amino group of L-threonyl-L-serine; major species at pH 7.3. It is a tautomer of a Thr-Ser.

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis (SPPS) remains the primary method for producing threonylserine zwitterion due to its scalability and precision. Recent innovations in Fmoc (fluorenylmethyloxycarbonyl) chemistry have addressed historical challenges, such as beta-elimination of serine residues during deprotection. For example, the use of tert-butyldimethylsilyl (TBDMS) protecting groups on serine hydroxyl moieties prevents unintended side reactions, enabling the synthesis of peptides up to 16 residues in length [2] [5].

Coupling efficiency is further enhanced by employing dual activation strategies. A study demonstrated that combining diisopropylcarbodiimide (DIC) with OxymaPure or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) improves acylation rates for sterically hindered residues like threonine [5]. Double coupling protocols—applying two consecutive coupling reactions per amino acid—achieve >95% stepwise yields, critical for maintaining sequence fidelity in threonylserine-containing peptides [5].

Chemoenzymatic approaches offer complementary routes. Papain-catalyzed polymerization of ethyl ester monomers, such as GlyHisBuGly-OEt, produces polypeptides with zwitterionic side chains after post-synthetic modification [3]. This method avoids harsh acidic conditions used in traditional SPPS, preserving the integrity of threonylserine’s labile side chains [3].

Table 1: Comparison of SPPS Coupling Agents for Threonylserine Zwitterion Synthesis

Coupling SystemCoupling Efficiency (%)Side Reaction Incidence (%)
DIC-OxymaPure98.21.8
HATU-DIEA99.10.9
Traditional Carbodiimide85.414.6

Data derived from optimized protocols for sterically hindered residues [5].

pH-Dependent Zwitterion Formation Mechanisms

Threonylserine zwitterion exists as the dominant species at physiological pH (7.3), with proton transfer from the carboxylate to the amino group stabilizing the dipolar structure [1] [6]. Nuclear magnetic resonance (NMR) studies confirm that the equilibrium between zwitterionic and neutral forms is governed by the pKa values of the amino (≈9.1) and carboxyl (≈2.3) groups [1]. Below pH 2.3, the molecule adopts a cationic form with a protonated amino group, while above pH 9.1, it becomes anionic due to deprotonation of the amino group [6].

The isoelectric point (pI) of threonylserine, calculated as the average of its α-amino and α-carboxyl pKa values, is approximately 5.7 [1]. At this pH, the net charge is zero, but the zwitterionic form persists due to intramolecular charge compensation. Infrared spectroscopy reveals distinct absorption bands at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1640 cm⁻¹ (NH₃⁺ bend), confirming the presence of zwitterionic character across a broad pH range [1].

Table 2: pH-Dependent Speciation of Threonylserine

pH RangeDominant FormKey Structural Features
<2.3CationicNH₃⁺, COOH
2.3–9.1ZwitterionicNH₃⁺, COO⁻
>9.1AnionicNH₂, COO⁻

Adapted from PubChem data and zwitterion equilibrium studies [1] [6].

Thermal Degradation Kinetics in Aqueous Solutions

Thermal stability studies reveal that threonylserine zwitterion undergoes decomposition in aqueous solutions via two primary pathways: (1) hydrolysis of the peptide bond and (2) oxidative deamination of the threonine side chain. At 80°C, the half-life (t₁/₂) of the peptide bond in phosphate buffer (pH 7.4) is approximately 72 hours, following first-order kinetics with a rate constant (k) of 0.0096 h⁻¹ [4].

Elevated temperatures accelerate degradation, with Arrhenius analysis yielding an activation energy (Eₐ) of 85.2 kJ/mol for peptide bond hydrolysis [4]. The presence of divalent cations (e.g., Mg²⁺) further reduces stability by catalyzing nucleophilic attack on the carbonyl carbon. In contrast, lyophilized threonylserine zwitterion shows no significant degradation after 6 months at 25°C, underscoring the role of water in degradation mechanisms [4].

Table 3: Kinetic Parameters for Threonylserine Zwitterion Degradation

Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
250.00032310
400.0021330
600.0058119
800.009672

Data extrapolated from accelerated stability studies in aqueous buffer [4].

Threonylserine zwitterion exhibits complex ionization behavior characteristic of dipeptides containing multiple ionizable functional groups. The compound represents the major ionic species of L-threonyl-L-serine at physiological pH 7.3, formed through proton transfer from the carboxy to the amino group [1]. Understanding the ionization behavior requires examination of the individual pKa values of the constituent amino acid residues and their interactions within the dipeptide framework.

Primary Ionization Sites

The threonylserine dipeptide contains several ionizable groups that contribute to its overall charge state and pH-dependent behavior. The amino-terminal threonine residue possesses an α-amino group and an α-carboxyl group that participates in peptide bond formation, while the carboxy-terminal serine residue contains a free α-carboxyl group. Additionally, both amino acid side chains contain hydroxyl groups with extremely high pKa values [2].

The α-carboxyl groups of threonine and serine exhibit pKa values in the range of 2.09 and 2.2, respectively [3] [4]. These values are consistent with typical α-carboxyl group ionization constants for amino acids, which generally fall within the range of 2.0 to 2.6 [5]. The α-amino groups demonstrate significantly higher pKa values, with threonine showing values between 9.1 and 9.6, and serine exhibiting a pKa of approximately 9.2 [5] [6]. These values align with the typical range for α-amino groups of 8.8 to 10.6 observed in amino acid systems [5].

Side Chain Ionization Characteristics

The hydroxyl groups present on both threonine and serine side chains exhibit remarkably high pKa values of approximately 13 [2]. This extremely high ionization constant renders these groups physiologically irrelevant, as they remain protonated under all biologically relevant pH conditions. The high pKa values result from the absence of resonance stabilization in the conjugate anions of these alcoholic hydroxyl groups, contrasting with the stabilized carboxylate anions found in acidic amino acids such as aspartic acid and glutamic acid [2].

Zwitterionic Equilibrium

At pH 7.3, threonylserine exists predominantly in its zwitterionic form, with the amino terminus carrying a positive charge and the carboxyl terminus bearing a negative charge [1]. This internal salt formation represents the thermodynamically favored state under near-neutral conditions, where the molecule maintains overall electrical neutrality while possessing localized charges.

The formation of the zwitterionic species can be described by the equilibrium relationship involving multiple ionization steps. The first ionization involves deprotonation of the α-carboxyl group at low pH, followed by deprotonation of the α-amino group at higher pH values. The isoelectric point, representing the pH at which the molecule carries no net charge, can be calculated as the average of the relevant pKa values forming the zwitterionic boundaries [7] [6].

Ionizable GrouppKa ValueIonization State at pH 7.3Reference
α-carboxyl (Thr)2.09Deprotonated (-COO⁻) [3]
α-carboxyl (Ser)2.2Deprotonated (-COO⁻) [4]
α-amino (Thr)9.1-9.6Protonated (-NH₃⁺) [5]
α-amino (Ser)9.2Protonated (-NH₃⁺) [5]
Side chain OH (Thr)~13Protonated (-OH) [2]
Side chain OH (Ser)~13Protonated (-OH) [2]

Solubility Parameters Across pH Gradients

The solubility characteristics of threonylserine zwitterion demonstrate significant pH dependence, reflecting the ionization behavior of its constituent functional groups. The dipeptide exhibits enhanced solubility in aqueous environments due to its zwitterionic nature and multiple hydrogen bonding capabilities [8].

Aqueous Solubility Profile

Threonylserine demonstrates good aqueous solubility, consistent with its hydrophilic character and multiple polar functional groups. The parent amino acids, threonine and serine, exhibit substantial water solubility, with threonine showing solubility values of 50 mg/mL at room temperature and 90 g/L at 20°C [9] [3] [10]. The dipeptide form maintains this hydrophilic character through its zwitterionic structure and hydrogen bonding capacity.

The calculated partition coefficient (XLogP3-AA) of -4.3 for threonylserine zwitterion indicates strong preference for aqueous phases over organic solvents [1]. This highly negative value reflects the compound's polar nature and extensive hydrogen bonding capabilities. The experimental LogP value of -5.06 further confirms the hydrophilic character of the molecule [1].

pH-Dependent Solubility Behavior

Peptide solubility generally increases with the number of ionizable charges present in the molecule [11] [12]. Threonylserine exhibits enhanced solubility at pH values between 6 and 8 compared to more acidic conditions (pH 2-6), as peptides typically carry more charges in the near-neutral pH range [11]. This behavior results from the ionization states of the terminal amino and carboxyl groups, which provide electrostatic interactions with water molecules.

The zwitterionic form predominant at physiological pH maximizes water-peptide interactions through both electrostatic and hydrogen bonding mechanisms. The positive charge on the amino terminus and negative charge on the carboxyl terminus create favorable interactions with water dipoles, while the hydroxyl groups on threonine and serine side chains provide additional hydrogen bonding sites [8].

Solvent Effects and Environmental Factors

The solubility of threonylserine demonstrates strong dependence on solvent polarity. While highly soluble in water, the compound exhibits poor solubility in nonpolar organic solvents such as ethanol, where threonine itself is described as "hardly soluble" [13]. This behavior reflects the fundamental mismatch between the highly polar, charged dipeptide structure and nonpolar solvent environments.

Temperature effects on solubility follow typical patterns for amino acid derivatives, with increased solubility at elevated temperatures. However, the zwitterionic character provides thermal stability and maintains solubility across physiologically relevant temperature ranges [13] [10].

Solvent SystemSolubility ValueTemperaturepH ConditionReference
Pure water50 mg/mLRoom temperatureNeutral [9]
Pure water90 g/L20°CNeutral [3]
Aqueous bufferEnhancedPhysiologicalpH 6-8 [11]
EthanolPoorRoom temperature- [13]
Mixed water/ethanolVariable10-46°C- [13]

Spectroscopic Signatures (NMR, FT-IR, Raman)

The spectroscopic characterization of threonylserine zwitterion provides detailed insights into its molecular structure, conformational preferences, and dynamic behavior. Multiple spectroscopic techniques offer complementary information about different aspects of the dipeptide structure and its interactions with the surrounding environment.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides atomic-level structural information for threonylserine through analysis of chemical shifts, coupling patterns, and conformational dynamics. The dipeptide structure contains distinct spectroscopic signatures from both threonine and serine residues, along with characteristic features arising from the peptide bond formation [14] [15].

Proton NMR analysis reveals characteristic chemical shift patterns for the α-protons of both amino acid residues. The threonine α-proton typically appears as a doublet around 4.2-4.5 ppm, while the serine α-proton shows similar chemical shift values but with different coupling patterns due to the absence of the β-methyl group present in threonine [16] [17]. The peptide amide proton provides a distinctive downfield signal around 8.0-8.5 ppm, characteristic of hydrogen bonding interactions in the dipeptide structure [18].

Carbon-13 NMR spectroscopy offers detailed information about the carbonyl carbons involved in peptide bond formation and the side chain carbon environments. The carbonyl carbon signals appear in the characteristic region around 170-175 ppm, while the α-carbons of threonine and serine show distinct chemical shifts reflecting their different side chain environments [14] [19].

Nitrogen-15 NMR provides specific information about the amino and amide nitrogen environments. The terminal amino nitrogen shows characteristic chemical shifts around 8-15 ppm when protonated in the zwitterionic form, while the amide nitrogen appears around 110-120 ppm [19]. The nitrogen chemical shifts demonstrate sensitivity to hydrogen bonding and electrostatic environments, providing information about the zwitterionic state and conformational preferences [20].

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopy reveals characteristic vibrational modes associated with the functional groups present in threonylserine zwitterion. The amide I band, arising from C=O stretching vibrations of the peptide bond, appears prominently around 1650-1680 cm⁻¹ [21] [22]. This band provides information about secondary structure preferences and hydrogen bonding interactions involving the peptide carbonyl group.

The amide II band, resulting from coupled N-H bending and C-N stretching vibrations, typically appears around 1540-1560 cm⁻¹ [21]. The position and intensity of this band reflect the hydrogen bonding environment of the amide group and provide insights into conformational preferences of the dipeptide backbone.

Hydroxyl group vibrations from the threonine and serine side chains contribute broad absorption features in the 3200-3600 cm⁻¹ region [23]. These O-H stretching modes overlap with N-H stretching vibrations from the amino and amide groups, creating complex spectral patterns that reflect the extensive hydrogen bonding network in the zwitterionic structure.

The carboxylate stretching modes associated with the deprotonated carboxyl terminus appear as characteristic antisymmetric and symmetric stretching vibrations around 1600 cm⁻¹ and 1400 cm⁻¹, respectively [24]. These bands provide direct evidence for the ionization state of the terminal carboxyl group in the zwitterionic form.

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The technique provides enhanced sensitivity to certain molecular vibrations and enables investigation of conformational preferences through analysis of backbone vibrational modes [25] [26].

The amide I region in Raman spectra shows characteristic bands that correlate with backbone conformation. Studies of amino acid dipeptides demonstrate that the amide III region (1200-1350 cm⁻¹) provides particularly valuable information about backbone conformational preferences [27]. For dipeptides, this region typically shows resolvable bands corresponding to different backbone conformations including polyproline II, β-strand, and α-helical structures [27].

The C-H stretching region around 2800-3000 cm⁻¹ provides information about the alkyl side chains of threonine and serine. The methyl group of threonine contributes characteristic C-H stretching modes that can be distinguished from the C-H vibrations of the serine side chain [25].

Aromatic amino acids, when present in peptide sequences, show characteristic Raman signatures that serve as internal standards for spectral normalization [25]. However, threonylserine lacks aromatic residues, requiring alternative approaches for quantitative analysis of conformational populations.

Spectroscopic TechniqueKey Spectral FeaturesInformation ProvidedReference
¹H NMRα-protons (4.2-4.5 ppm), amide proton (8.0-8.5 ppm)Chemical environment, coupling patterns [16] [17]
¹³C NMRCarbonyl carbons (170-175 ppm), α-carbonsCarbon environments, peptide bond formation [14]
¹⁵N NMRAmino nitrogen (8-15 ppm), amide nitrogen (110-120 ppm)Ionization state, hydrogen bonding [19]
FT-IRAmide I (1650-1680 cm⁻¹), amide II (1540-1560 cm⁻¹)Secondary structure, hydrogen bonding [21] [22]
FT-IRCarboxylate (1600, 1400 cm⁻¹), O-H/N-H (3200-3600 cm⁻¹)Ionization state, hydrogen bonding network [24]
RamanAmide III (1200-1350 cm⁻¹), C-H stretch (2800-3000 cm⁻¹)Backbone conformation, side chain environment [27] [25]

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

206.09027155 g/mol

Monoisotopic Mass

206.09027155 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-29-2023

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